molecular formula C16H16FNO3S B6375322 5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261999-90-9

5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6375322
CAS No.: 1261999-90-9
M. Wt: 321.4 g/mol
InChI Key: BIBDIPTUXSTYJP-UHFFFAOYSA-N
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Description

5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is a complex organic compound that features a biphenyl core substituted with a fluorine atom, a pyrrolidinylsulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and subsequent functionalization with the pyrrolidinylsulfonyl and hydroxyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted biphenyl derivatives

Scientific Research Applications

5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: The compound is used to study its interaction with biological targets, including proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group is known to enhance binding affinity and selectivity towards certain biological targets, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. The combination of the fluorine atom, pyrrolidinylsulfonyl group, and hydroxyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-14-9-13(10-15(19)11-14)12-3-5-16(6-4-12)22(20,21)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDIPTUXSTYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684593
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-90-9
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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